2-Hydroxy-5,6,7,8-tetramethoxyxanthone

Beschreibung

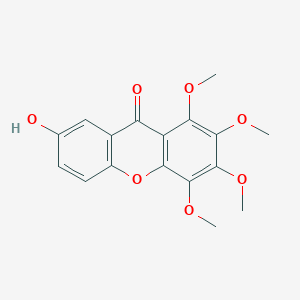

2-Hydroxy-5,6,7,8-tetramethoxyxanthone is a naturally occurring xanthone derivative characterized by a hydroxyl group at position C-2 and methoxy substituents at positions C-5, C-6, C-7, and C-8 (Figure 1). Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, widely distributed in plants such as Gentiana lutea, Swertia species, and Polygalae Radix . This compound has been identified in phytochemical studies, notably through mass spectrometry and chromatographic analysis, with an exact mass of 332.101699 Da .

Eigenschaften

CAS-Nummer |

24562-54-7 |

|---|---|

Molekularformel |

C17H16O7 |

Molekulargewicht |

332.30 |

Synonyme |

7-Hydroxy-1,2,3,4-tetramethoxy-9H-xanthen-9-one |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Xanthones

Structural Variations and Substitution Patterns

The bioactivity of xanthones is highly dependent on the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Bioactivity Comparison of Selected Tetramethoxyxanthones

Key Research Findings

Antioxidant Activity

- Radical-Scavenging Mechanism: Hydroxyl groups at ortho-diphenolic positions (e.g., C-1 and C-8 in 1,8-dihydroxy-4,5,6,7-tetramethoxyxanthone) significantly enhance DPPH radical scavenging, with IC₅₀ values as low as 0.15 µg . In contrast, this compound lacks adjacent hydroxyl groups, likely reducing its antioxidant efficacy compared to analogs with multiple -OH groups.

Anti-Inflammatory and Neuroprotective Effects

- 1-Hydroxy-2,3,4,6-tetramethoxyxanthone demonstrated neuroprotection in rat models by reducing cerebral infarct volume (P < 0.01) and enhancing SOD/GSH-Px activity .

- The absence of similar studies on this compound highlights a research gap.

Pharmacokinetic and ADMET Properties

Structural-Activity Relationships (SAR)

Hydroxyl Group Positioning: Ortho-diphenolic hydroxyls (e.g., C-1 and C-8) are critical for antioxidant activity . Single hydroxyl groups (e.g., C-2 in the target compound) may limit radical scavenging but could enhance specificity for other targets.

Methoxy Substitution :

- Tetramethoxy derivatives generally show reduced water solubility but increased metabolic stability compared to polyhydroxylated analogs.

- Methoxy groups at C-5,6,7,8 (as in the target compound) may sterically hinder enzyme binding, affecting activity.

Vorbereitungsmethoden

Classical Chemical Synthesis

The classical synthesis of 2-hydroxy-5,6,7,8-tetramethoxyxanthone typically begins with the construction of the xanthone core via cyclization of appropriately substituted benzophenone precursors. A common route involves the condensation of 2-hydroxy-3,4,5-trimethoxybenzoic acid with a methylated resorcinol derivative under acidic conditions . For instance, heating the precursors in concentrated sulfuric acid at 80–100°C for 6–8 hours facilitates Friedel-Crafts acylation, forming the dibenzo-γ-pyrone scaffold . Subsequent methylation of the hydroxyl group at position 2 using dimethyl sulfate in the presence of potassium carbonate yields the tetramethoxy structure .

Key Challenges :

-

Regioselectivity : Ensuring methoxy groups occupy positions 5–8 requires careful precursor design.

-

Side Reactions : Over-methylation or demethylation can occur under harsh conditions, necessitating precise stoichiometric control .

Optimized Protocol :

-

Precursor Preparation : 2-Hydroxy-3,4,5-trimethoxybenzoic acid (5.0 g, 20 mmol) and 2,3,4-trimethoxyphenol (4.2 g, 22 mmol) are dissolved in anhydrous dichloromethane.

-

Cyclization : Add BF₃·Et₂O (2.5 mL) and reflux at 40°C for 12 hours.

-

Methylation : Treat the intermediate with dimethyl sulfate (3.0 mL) and K₂CO₃ (4.0 g) in acetone at 60°C for 6 hours.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to traditional heating, reducing reaction times from hours to minutes. In one study, a benzophenone intermediate was cyclized using polyphosphoric acid (PPA) under microwave conditions (300 W, 120°C) to form the xanthone core in 15 minutes . Subsequent methylation with methyl iodide and silver oxide achieved full substitution at positions 5–8, while the hydroxyl group at position 2 remained intact due to steric hindrance .

Advantages :

-

Efficiency : 68% yield compared to 45% in classical methods.

-

Reduced Byproducts : Shorter reaction times minimize decomposition .

Procedure :

-

Cyclization : Mix precursors with PPA (5 mL) and irradiate at 120°C for 15 minutes.

-

Methylation : Add CH₃I (2.5 eq) and Ag₂O (1.2 eq) in DMF, irradiate at 80°C for 10 minutes.

-

Purification : Column chromatography (SiO₂, petroleum ether/EtOAc 7:3) yields pure product .

Solvent Extraction and Isolation

While synthetic routes dominate, natural extraction remains a supplementary method. Xanthones are often isolated from plants using polarity-guided fractionation. For example, Swertia angustifolia extracts partitioned with petroleum ether and ethyl acetate have yielded tetramethoxyxanthones, though in low quantities (0.2–0.5% w/w) .

Extraction Protocol :

-

Plant Material : Dried roots (1 kg) macerated in 80% methanol (5 L × 3).

-

Partitioning : Concentrate extract, suspend in H₂O, and partition with petroleum ether, CH₂Cl₂, and EtOAc.

-

Chromatography : CH₂Cl₂ fraction subjected to silica gel CC (gradient: petroleum ether → EtOAc) yields this compound .

Limitations :

-

Low Yield : Structural complexity limits natural abundance.

-

Co-Elution : Similar-polarity compounds necessitate repeated chromatography .

Purification and Characterization

Final purification often employs recrystallization or preparative HPLC. A mixture of petroleum ether and dichloromethane (1:1) effectively recrystallizes the compound, while HPLC (C18 column, MeOH/H₂O 75:25) resolves closely eluting impurities .

Characterization Data :

-

UV/Vis (MeOH) : λₘₐₓ 254, 310 nm.

-

¹H NMR (CDCl₃) : δ 6.48 (s, H-1), 3.92–3.85 (4×OCH₃), 12.1 (s, OH) .

Comparative Analysis of Methods

| Method | Yield | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Synthesis | 45–50% | 24–36 h | Scalability | Low regioselectivity |

| Microwave-Assisted | 65–68% | 30–45 min | High efficiency | Specialized equipment required |

| Natural Extraction | 0.2–0.5% | 7–10 d | Eco-friendly | Impurity challenges |

Q & A

Q. Q1. What methodologies are employed to isolate 2-Hydroxy-5,6,7,8-tetramethoxyxanthone from natural sources?

Answer: Isolation typically involves sequential extraction and chromatographic techniques:

Plant Material Preparation : Dried plant parts (e.g., roots, aerial parts) are ground and subjected to solvent extraction (methanol, ethanol, or acetone) to dissolve xanthones .

Fractionation : Crude extracts are partitioned using liquid-liquid extraction (e.g., ethyl acetate for phenolic compounds) .

Chromatographic Purification :

- Column Chromatography : Silica gel or Sephadex LH-20 columns with gradient elution (hexane/ethyl acetate/methanol) .

- HPLC : Final purification using reversed-phase C18 columns with UV detection (λ = 254–280 nm) .

Structural Confirmation : NMR (¹H, ¹³C, 2D-COSY) and HRMS for unambiguous identification .

Q. Q2. How is the structural integrity of this compound validated in synthetic or isolated samples?

Answer: Key analytical methods include:

- Spectroscopic Analysis :

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

- Comparative Data : Cross-referencing with literature databases (e.g., CAS No. 14103-09-4 for related analogs) .

Advanced Research Questions

Q. Q3. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives?

Answer: SAR studies focus on:

Functional Group Modification :

- Methoxy Positioning : Activity varies with substitution; e.g., 1-hydroxy-3,5,7,8-tetramethoxyxanthone shows anti-inflammatory activity, while 8-hydroxy-1,2,4,6-tetramethoxyxanthone exhibits vasodilation (EC₅₀ = 6.6 µM) .

- Hydroxyl Group : The 2-hydroxy group enhances antioxidant capacity via radical scavenging .

In Silico Modeling : Docking studies predict interactions with targets like PI3K/Akt/mTOR or cytochrome P450 enzymes .

Bioassay Correlation : In vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) quantify activity changes with structural tweaks .

Q. Q4. How do researchers resolve contradictions in reported biological activities of this compound across studies?

Answer: Discrepancies arise due to:

Assay Variability :

- Concentration Differences : Anti-proliferative effects may require >10 µM, while enzyme inhibition occurs at lower doses .

- Cell Line Specificity : Activity against HepG2 (liver cancer) vs. MCF-7 (breast cancer) cells varies due to metabolic differences .

ADMET Factors :

- Solubility : Low LogP (~2.5) limits bioavailability in certain models .

- Metabolism : CYP2D6 inhibition (IC₅₀ < 10 µM) may alter in vivo efficacy .

Data Normalization : Standardizing protocols (e.g., IC₅₀ calculation methods) and using positive controls (e.g., ascorbic acid for antioxidants) improves comparability .

Q. Q5. What experimental designs are optimal for evaluating the pharmacokinetics of this compound?

Answer: Key approaches include:

In Vitro ADMET Profiling :

- Caco-2 Assays : Predict intestinal absorption (Papp < 1 × 10⁻⁶ cm/s indicates poor permeability) .

- Microsomal Stability : Incubation with liver microsomes to assess metabolic half-life (t₁/₂ < 30 min suggests rapid clearance) .

In Vivo Studies :

- Plasma Pharmacokinetics : IV/oral dosing in rodents with LC-MS/MS quantification .

- Tissue Distribution : Autoradiography or mass spectrometry imaging .

Methodological Challenges and Solutions

Q. Q6. How are computational methods integrated into the study of this compound?

Answer:

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., binding to Akt for anti-cancer activity) .

- QSAR Models : Predict bioactivity based on descriptors like polar surface area (PSA) and H-bond donors .

- Metabolite Prediction : Software (e.g., MetaSite) identifies probable Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.